molecular formula C19H25N3O3S B5388536 N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5388536
M. Wt: 375.5 g/mol
InChI Key: IAXNAQVPHRZVPL-UHFFFAOYSA-N
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Description

N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, a piperidine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the piperidine moiety through a carbonylation reaction. The oxazole ring is then synthesized and attached to the thiophene ring. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, piperidine-containing molecules, and oxazole-based compounds. Examples include:

Uniqueness

What sets N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-14-13(4)26-18(16(14)19(24)22-9-7-6-8-10-22)20-17(23)15-11(2)21-25-12(15)3/h5-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXNAQVPHRZVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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